2-{7-[2-(ACETYLOXY)ETHYL]-1,3,6,8-TETRAOXO-1,3,6,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2-YL}ETHYL ACETATE
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Overview
Description
2-{7-[2-(ACETYLOXY)ETHYL]-1,3,6,8-TETRAOXO-1,3,6,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2-YL}ETHYL ACETATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-[2-(ACETYLOXY)ETHYL]-1,3,6,8-TETRAOXO-1,3,6,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2-YL}ETHYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydrobenzo[LMN][3,8]phenanthrolin structure, followed by the introduction of the acetoxyethyl groups. Common reagents used in these reactions include acetic anhydride, ethyl acetate, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{7-[2-(ACETYLOXY)ETHYL]-1,3,6,8-TETRAOXO-1,3,6,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2-YL}ETHYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the acetoxy groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-{7-[2-(ACETYLOXY)ETHYL]-1,3,6,8-TETRAOXO-1,3,6,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2-YL}ETHYL ACETATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-{7-[2-(ACETYLOXY)ETHYL]-1,3,6,8-TETRAOXO-1,3,6,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2-YL}ETHYL ACETATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Steviol Glycosides: These compounds share some structural similarities and are known for their sweetening properties.
Polycyclic Aromatic Compounds: These compounds have similar aromatic structures and are used in various industrial applications.
Uniqueness
What sets 2-{7-[2-(ACETYLOXY)ETHYL]-1,3,6,8-TETRAOXO-1,3,6,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2-YL}ETHYL ACETATE apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-[13-(2-acetyloxyethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O8/c1-11(25)31-9-7-23-19(27)13-3-5-15-18-16(6-4-14(17(13)18)20(23)28)22(30)24(21(15)29)8-10-32-12(2)26/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJOBQPRDLGSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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